Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-
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Overview
Description
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by a ketone group attached to two aromatic rings. The specific structure of this compound includes a hydroxyphenyl group and a dimethylhexyl ether substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The hydroxyphenyl group can be synthesized through various methods, including the hydroxylation of phenyl compounds.
Etherification: The hydroxyphenyl intermediate is then reacted with 3,5-dimethylhexanol in the presence of a suitable catalyst to form the dimethylhexyl ether.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks the dimethylhexyl ether group.
Methanone, (4-methylphenyl)phenyl-: Contains a methyl group instead of the hydroxy and ether groups.
Methanone, (4-aminophenyl)phenyl-: Features an amino group instead of the hydroxy and ether groups.
Uniqueness
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is unique due to the presence of the dimethylhexyl ether and hydroxy groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
67845-91-4 |
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Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-(3,5-dimethylhexoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-15(2)13-16(3)11-12-24-18-9-10-19(20(22)14-18)21(23)17-7-5-4-6-8-17/h4-10,14-16,22H,11-13H2,1-3H3 |
InChI Key |
OTOPALCRQKAODB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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